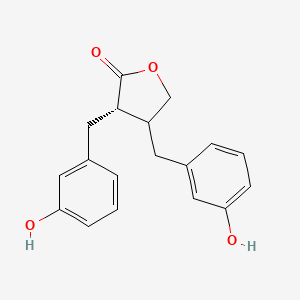
Epizizanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Epizizanal is typically extracted from the roots of vetiver grass through various distillation methods. In India, three traditional methods are practiced: the Bhapka system, steam distillation using boilers, and direct wood-fired distillation . These methods help in obtaining the essential oil, which contains this compound along with other sesquiterpenes.
Análisis De Reacciones Químicas
Epizizanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Epizizanal has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a natural insect repellent . In biology and medicine, this compound is researched for its antimicrobial, antifungal, and antioxidant activities . It is also used in the industry for its aromatic properties, making it a valuable component in perfumes and cosmetics .
Mecanismo De Acción
The mechanism of action of epizizanal involves its interaction with various molecular targets and pathways. It is believed to exert its insect repellent effects by interfering with the olfactory receptors of insects, thereby deterring them from approaching treated areas . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Epizizanal is often compared with other sesquiterpenes found in vetiver oil, such as zizanal, α-vetivone, and β-vetivone . These compounds share similar insect repellent properties but differ in their chemical structures and specific activities. This compound is unique due to its distinct chemical structure, which contributes to its specific biological activities .
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(1R,2R,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3/t11-,12+,13-,15+/m1/s1 |
Clave InChI |
ONCLDGVLVUPPIN-COMQUAJESA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@]3(C2)[C@@H](CC[C@@H]3C1=C)C=O)C |
SMILES canónico |
CC1(C2CCC3(C2)C(CCC3C1=C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)

![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)


